molecular formula C10H7NO5 B5215736 8-methoxy-5-nitro-2H-chromen-2-one CAS No. 57585-53-2

8-methoxy-5-nitro-2H-chromen-2-one

Cat. No. B5215736
CAS RN: 57585-53-2
M. Wt: 221.17 g/mol
InChI Key: KGZAGKJVFSMUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-5-nitro-2H-chromen-2-one (MNMC) is a naturally occurring organic compound that belongs to the class of coumarins. It is a yellow crystalline solid with a molecular formula of C10H7NO5 and a molecular weight of 225.17 g/mol. MNMC has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 8-methoxy-5-nitro-2H-chromen-2-one is not fully understood, but it is thought to involve multiple pathways. 8-methoxy-5-nitro-2H-chromen-2-one has been found to inhibit the growth of microorganisms by disrupting their cell membrane integrity and inhibiting their metabolic activity. 8-methoxy-5-nitro-2H-chromen-2-one also exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, respectively. The anticancer activity of 8-methoxy-5-nitro-2H-chromen-2-one is thought to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
8-methoxy-5-nitro-2H-chromen-2-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. 8-methoxy-5-nitro-2H-chromen-2-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues. In addition, 8-methoxy-5-nitro-2H-chromen-2-one has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell proliferation.

Advantages and Limitations for Lab Experiments

8-methoxy-5-nitro-2H-chromen-2-one has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective compound for research purposes. 8-methoxy-5-nitro-2H-chromen-2-one also possesses a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 8-methoxy-5-nitro-2H-chromen-2-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based experiments. 8-methoxy-5-nitro-2H-chromen-2-one also has low bioavailability, which can affect its pharmacological activity in vivo.

Future Directions

There are several future directions for the research of 8-methoxy-5-nitro-2H-chromen-2-one. One potential direction is the development of 8-methoxy-5-nitro-2H-chromen-2-one-based antimicrobial agents for the treatment of infectious diseases. Another direction is the investigation of the potential of 8-methoxy-5-nitro-2H-chromen-2-one as an anti-inflammatory and antioxidant agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, the anticancer activity of 8-methoxy-5-nitro-2H-chromen-2-one can be further explored for the development of 8-methoxy-5-nitro-2H-chromen-2-one-based cancer therapeutics. Finally, the pharmacokinetics and pharmacodynamics of 8-methoxy-5-nitro-2H-chromen-2-one can be studied to optimize its bioavailability and pharmacological activity in vivo.
Conclusion
In conclusion, 8-methoxy-5-nitro-2H-chromen-2-one is a naturally occurring organic compound with a wide range of biological activities. It possesses antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. 8-methoxy-5-nitro-2H-chromen-2-one can be synthesized through several methods, and its mechanism of action involves multiple pathways. 8-methoxy-5-nitro-2H-chromen-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of 8-methoxy-5-nitro-2H-chromen-2-one, which can lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

8-methoxy-5-nitro-2H-chromen-2-one can be synthesized through several methods, including the condensation of salicylaldehyde and nitroethane in the presence of a base, the reaction of 8-methoxysalicylaldehyde with nitroethane in ethanol, and the reaction of 8-methoxysalicylaldehyde with nitromethane in acetic acid. The yield of 8-methoxy-5-nitro-2H-chromen-2-one varies depending on the method used, with the highest yield obtained through the reaction of 8-methoxysalicylaldehyde with nitromethane in acetic acid.

Scientific Research Applications

8-methoxy-5-nitro-2H-chromen-2-one has been extensively studied for its biological activities and potential therapeutic applications. It has been found to possess antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. 8-methoxy-5-nitro-2H-chromen-2-one has also been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases. In addition, 8-methoxy-5-nitro-2H-chromen-2-one has been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

8-methoxy-5-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-15-8-4-3-7(11(13)14)6-2-5-9(12)16-10(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZAGKJVFSMUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972847
Record name 8-Methoxy-5-nitro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-5-nitro-2h-chromen-2-one

CAS RN

57585-53-2, 5734-26-9
Record name NSC95802
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-5-nitro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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